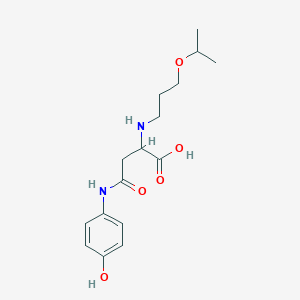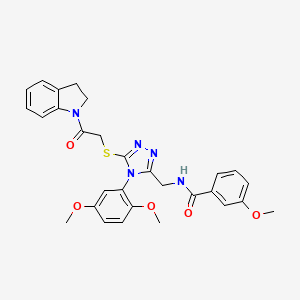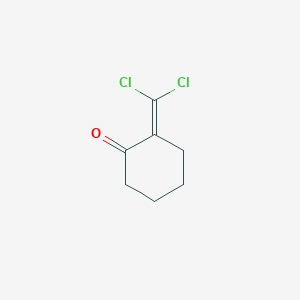
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of a similar compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was achieved through a five-step substitution reaction . The structure of the synthesized compound was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of the synthesized compound was determined by X-ray single crystal diffraction . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . Further studies were conducted to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the compound .Scientific Research Applications
Crystal Structure Analysis
Research on structurally similar compounds, such as "2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide (1: 1)" and "3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide," involves detailed crystallographic studies to understand their molecular geometry, bonding characteristics, and stability provided by various intermolecular interactions. These studies offer insights into the design and synthesis of new compounds with potential applications in materials science and pharmaceuticals (Sharma et al., 2016); (Abbasi et al., 2011).
Antimicrobial Activity
Compounds with thiophene and benzamide moieties, similar to "2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide," have been investigated for their antimicrobial properties. For example, new thiourea derivatives were synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities. This indicates the potential of structurally related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthetic Methodologies
Several studies focus on developing new synthetic methodologies for compounds with similar structural features, highlighting the importance of these compounds in synthetic organic chemistry. For instance, the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process represents an advancement in the efficient synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Wang et al., 2008).
Anticancer Activities
The design, synthesis, and evaluation of new compounds with similar frameworks for anticancer activity underscore the therapeutic potential of these molecules. For example, a series of substituted benzamides were synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities. Such studies pave the way for the development of new anticancer agents, with structural modifications aimed at enhancing efficacy and specificity (Ravinaik et al., 2021).
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-4-2-1-3-13(14)15(18)17(12-5-6-12)9-11-7-8-19-10-11/h1-4,7-8,10,12H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPWPZKOAVBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)



![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)
![N-(4-methylcyclohexyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2874429.png)
![Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2874432.png)


![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)
![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)
![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)

